REACTION_CXSMILES
|
[Na].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].[C:11](#[N:14])[CH:12]=[CH2:13]>CCO>[C:11]([CH2:12][CH2:13][CH:3]([C:4](=[O:5])[CH3:6])[C:2]([O:8][CH2:9][CH3:10])=[O:7])#[N:14] |^1:0|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
41.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was capped
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid was dissolved in 20 mL of water
|
Type
|
WASH
|
Details
|
3 mL of acetic acid, and washed with 50 mL of DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
CUSTOM
|
Details
|
was performed under reduced pressure (0.5 mm) with a bath
|
Type
|
CUSTOM
|
Details
|
temperature of 80° C
|
Type
|
CUSTOM
|
Details
|
Fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide A-1 as a colorless oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)CCC(C(=O)OCC)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |